molecular formula C20H8Cl12O3S B11957515 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid CAS No. 67326-70-9

1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid

Cat. No.: B11957515
CAS No.: 67326-70-9
M. Wt: 753.8 g/mol
InChI Key: VOMSORYMYIPQON-UHFFFAOYSA-N
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Description

1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid is a complex organic compound characterized by its highly chlorinated structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid typically involves multiple steps, starting from simpler chlorinated precursors. The process often includes:

    Chlorination: Introduction of chlorine atoms to the precursor molecules under controlled conditions.

    Cyclization: Formation of the hexacyclic structure through cyclization reactions, often facilitated by catalysts and specific reaction conditions.

    Sulfonation: Addition of the sulfonic acid group, usually achieved through sulfonation reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures is essential to manage the complexity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the sulfonic acid group to a sulfonate.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or aldehydes, while reduction could produce partially dechlorinated derivatives.

Scientific Research Applications

1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid exerts its effects is complex and involves multiple molecular targets and pathways. The extensive chlorination and unique structure allow it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclohexane: Another highly chlorinated compound with a simpler structure.

    Chlorinated Biphenyls: Compounds with multiple chlorine atoms attached to biphenyl structures.

    Polychlorinated Naphthalenes: Naphthalene derivatives with extensive chlorination.

Uniqueness

1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid stands out due to its hexacyclic framework and the presence of a sulfonic acid group, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

67326-70-9

Molecular Formula

C20H8Cl12O3S

Molecular Weight

753.8 g/mol

IUPAC Name

1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid

InChI

InChI=1S/C20H8Cl12O3S/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-2-1-4(36(33,34)35)3-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-3,7-10H,(H,33,34,35)

InChI Key

VOMSORYMYIPQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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